molecular formula C10H14N5O7P B1266859 [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 81012-86-4

[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B1266859
CAS No.: 81012-86-4
M. Wt: 347.22 g/mol
InChI Key: QDFHPFSBQFLLSW-UHFFFAOYSA-N
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Description

“[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a compound with the molecular formula C10H14N5O7P . It is also known by other names such as “81012-86-4”, “2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl dihydrogen phosphate”, and "DTXSID10292419" . This compound is a natural product found in Homo sapiens .


Molecular Structure Analysis

The molecular weight of this compound is 347.22 g/mol . The InChI (International Chemical Identifier) string of this compound is "InChI=1S/C10H14N5O7P/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (22-23 (18,19)20)6 (17)4 (1-16)21-10/h2-4,6-7,10,16-17H,1H2, (H2,11,12,13) (H2,18,19,20)" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "C1=NC (=C2C (=N1)N (C=N2)C3C (C (C (O3)CO)O)OP (=O) (O)O)N" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.22 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 11 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of this compound are both 347.06308480 g/mol . The Topological Polar Surface Area is 186 Ų . The Heavy Atom Count is 23 . The Formal Charge is 0 .

Scientific Research Applications

Crystal Structure Analysis

  • Nucleobase Orientation in Cyclic Phosphates : A study by Sierosławski et al. (2006) explored the crystal structures of certain cyclic phosphates of purine ribonucleosides, providing insight into different nucleobase orientations and their stabilization via inter- and intramolecular hydrogen bonds. This research contributes to understanding the structural aspects of purine ribonucleosides, including [2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate (Sierosławski et al., 2006).

Biochemical Applications

  • Synthesis and Immunobiological Activity : Research by Doláková et al. (2005) on derivatives of 2-amino-3-(purin-9-yl)propanoic acid, including studies on 2-aminopurine analogues, indicated significant enhancement in the secretion of chemokines and augmentation of NO biosynthesis. This demonstrates the potential of these compounds, related to this compound, in immunostimulatory and immunomodulatory applications (Doláková et al., 2005).

Molecular Biology and Pharmacology

  • Development of Prodrugs : The study by Harnden et al. (1989) explored the creation of prodrugs of antiherpesvirus acyclonucleosides, which included the synthesis and evaluation of various derivatives. This research demonstrates the utility of this compound in the development of more effective and bioavailable pharmaceutical agents (Harnden et al., 1989).

Synthesis and Chemical Analysis

  • Novel Dinucleotide Analogs Synthesis : Valiyev et al. (2010) reported on the synthesis of novel dinucleotide analogs, demonstrating the role of purine derivatives in creating complex nucleotide structures, relevant to this compound (Valiyev et al., 2010).

Biochemical Analysis

Biochemical Properties

[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate: is involved in several biochemical reactions. It interacts with enzymes such as adenylate kinase, which catalyzes the conversion of ADP to ATP and AMP. This compound also interacts with adenosine receptors, which are involved in various physiological processes, including neurotransmission and cardiovascular function . The nature of these interactions is primarily through binding to the active sites of enzymes or receptors, facilitating or inhibiting their activity.

Cellular Effects

The effects of This compound on cells are diverse. It influences cell signaling pathways by acting as a secondary messenger in signal transduction processes. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it plays a role in cellular metabolism by participating in the synthesis and degradation of nucleotides .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific enzymes and receptors, altering their conformation and activity. For instance, its interaction with adenylate kinase results in the phosphorylation of ADP to ATP. This compound can also inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Over time, it may degrade into other metabolites, which can have different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may enhance cellular metabolism and improve physiological functions. At high doses, it can lead to toxic effects, such as cellular damage and impaired organ function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It participates in the purine nucleotide cycle, where it is synthesized from ATP and degraded to inosine monophosphate (IMP). Enzymes such as adenylate kinase and AMP deaminase play key roles in these pathways. This compound also affects metabolic flux and the levels of other metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can be transported across cell membranes by nucleoside transporters and may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. These interactions are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of This compound is essential for its activity. It is primarily found in the cytoplasm, where it participates in nucleotide metabolism. It can also be localized to the nucleus, where it influences gene expression and other nuclear processes. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its functional specificity .

Properties

IUPAC Name

[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFHPFSBQFLLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292419
Record name 2'-Adenylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-86-4
Record name 2'-Adenylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Reactant of Route 2
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Reactant of Route 3
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Reactant of Route 4
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Reactant of Route 6
[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

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